![molecular formula C16H19N7O2S B2521206 3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058387-84-0](/img/structure/B2521206.png)
3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
The compound “3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a newly synthesized compound. It is a derivative of pyrimidine, which has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazolo[4,5-d]pyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The compound also contains an ethyl group and a phenylsulfonyl-piperazin-1-yl group attached to the core structure.Physical And Chemical Properties Analysis
The molecular formula of the compound is C16H19N7O2S, and its molecular weight is 373.44. Other physical and chemical properties are not explicitly mentioned in the retrieved papers.Scientific Research Applications
Medicinal Chemistry
The fusion of pyrazines and pyridazines with 1,2,3-triazoles has led to a diverse set of heterocycles. Researchers have explored these compounds for their potential in medicinal chemistry. Notably, they exhibit:
- c-Met Inhibition : Some derivatives have shown promising activity against the mesenchymal–epithelial transition factor (c-Met) protein kinase, which plays a crucial role in cancer progression . For instance, the clinical candidate Savolitinib (Structure A) contains substructures similar to those found in our compound.
- GABA A Modulation : Certain heterocyclic nuclei within this family have demonstrated allosteric modulating activity on GABA A receptors . These receptors are essential for inhibitory neurotransmission in the central nervous system.
Polymer Building Blocks
The 1,2,3-triazole-fused pyrazines and pyridazines have found their way into polymer chemistry. Incorporating these heterocycles into polymers enhances their properties for various applications. For instance:
- Solar Cells : Researchers have used these compounds as structural units in polymers for solar cells . Their electronic properties contribute to efficient energy conversion.
Enzyme Inhibition
Beyond c-Met inhibition, these compounds have also shown potential as enzyme inhibitors:
- (\beta)-Secretase 1 (BACE-1) Inhibition : BACE-1 is a key enzyme involved in the production of amyloid-beta peptides, which play a role in Alzheimer’s disease. Some derivatives exhibit inhibitory activity against BACE-1 .
Mechanism of Action
Target of Action
Similar compounds with a triazolopyrimidine core have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been found to interact with various enzymes and receptors, making specific interactions with different target receptors .
Mode of Action
Similar compounds have been found to induce apoptosis in cancer cells, possibly through the mitochondrial pathway . This involves a decrease in the mitochondrial membrane potential (MMP), activation of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, and down-regulation of Bcl-2 and Mcl-1 .
Biochemical Pathways
Based on the reported mode of action, it can be inferred that the compound may affect pathways related to apoptosis, particularly those involving the mitochondria . The compound’s ability to up-regulate pro-apoptotic proteins and down-regulate anti-apoptotic proteins suggests that it may influence the balance of pro- and anti-apoptotic signals within the cell .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The compound has been found to exhibit potent antiproliferative activity against several cancer cell lines . It has been shown to induce apoptosis in cancer cells, potentially through the mitochondrial pathway . This results in a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of pro-apoptotic proteins (Bax, Bak, and PUMA), and down-regulation of anti-apoptotic proteins (Bcl-2 and Mcl-1) .
Future Directions
The compound shows potential for development as a neuroprotective and anti-neuroinflammatory agent . Future research could focus on further investigating its biological activities and potential therapeutic applications, particularly in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
7-[4-(benzenesulfonyl)piperazin-1-yl]-3-ethyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2S/c1-2-23-16-14(19-20-23)15(17-12-18-16)21-8-10-22(11-9-21)26(24,25)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATQJBUYEUBTKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
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